2-(2-Aminopyrimidin-4-yl)-4-bromophenol

Description

Molecular Composition and Constitutional Analysis

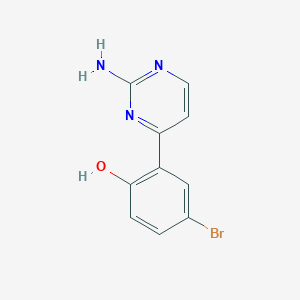

The molecular composition of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol has been thoroughly characterized through comprehensive analytical investigations. The compound exhibits the molecular formula C₁₀H₈BrN₃O, corresponding to a molecular weight of 266.09 grams per mole. The constitutional framework consists of ten carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom, arranged in a specific architectural pattern that defines the compound's chemical identity and properties.

The structural architecture features a phenolic ring system substituted with a bromine atom at the para position relative to the hydroxyl group, while the ortho position contains a pyrimidine ring bearing an amino substituent. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as this compound. The Chemical Abstracts Service registry number 925003-46-9 provides unique identification for this molecular entity in chemical databases and literature.

The molecular connectivity can be described through the Simplified Molecular Input Line Entry System notation: C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O. This representation clearly illustrates the bonding pattern between the phenolic and pyrimidinic components, demonstrating the direct carbon-carbon linkage that bridges these two heterocyclic systems. The International Chemical Identifier key ZIXNNXPMCCNPCF-UHFFFAOYSA-N serves as an additional molecular descriptor that encodes the complete structural information in a standardized format.

Properties

IUPAC Name |

2-(2-aminopyrimidin-4-yl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNNXPMCCNPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278007 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925003-46-9 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Summary (From Patent CN111302956A):

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Fe-Cr modified Raney-Ni catalyst by mixing Raney-Ni with ferric nitrate and chromium nitrate in water, followed by alkali treatment and methanol washing | pH 8 ± 0.5, stirring 30 min, washing neutral | Catalyst with enhanced activity and selectivity |

| 2 | Hydrogenation of 2-nitro-4-bromophenol in methanol using the Fe-Cr modified Raney-Ni catalyst under normal pressure hydrogen atmosphere | Room temperature, 0.8 mol% catalyst, reaction monitored until completion + 30 min further hydrogenation | High yield of 4-bromo-2-aminophenol with low debromination |

This process achieves a high conversion rate and yield of the aminophenol intermediate, crucial for subsequent coupling steps.

Synthesis of 2-Aminopyrimidine Derivatives

The aminopyrimidine moiety is typically synthesized via nucleophilic substitution reactions on chlorinated pyrimidine precursors. A common approach is the reaction of 2-amino-4,6-dichloropyrimidine with various amines under solvent-free or mild conditions.

General Synthetic Route (From PMC Article, 2022):

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-amino-4,6-dichloropyrimidine + substituted amine + triethylamine | Solvent-free, 80–90 °C, 3 hours | Good to excellent (varies by amine) | Reaction monitored by TLC; product isolated by crystallization |

This method is efficient, avoids solvents and catalysts, and yields a range of 2-aminopyrimidine derivatives, providing a versatile platform for further functionalization.

Coupling of 2-Aminopyrimidine with 4-Bromo-2-Aminophenol

The final step involves coupling the aminopyrimidine core with the bromophenol moiety, often through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Representative Synthetic Scheme (From RSC Supplementary Data):

| Step | Reaction | Reagents & Conditions | Yield |

|---|---|---|---|

| a | Reduction of nitro group on bromophenol to amine | Fe, NH4Cl, EtOH/H2O, 70 °C | ~70% |

| b | Acylation or functional group activation | Chloroacetyl chloride, Cs2CO3, MeCN, rt | ~82% |

| c | Palladium-catalyzed borylation | Pd(dppf)Cl2, AcOK, bis(pinacolato)diboron, dioxane, 100 °C | ~88% |

| d | Oxidation | H2O2, HOAc, rt | ~89% |

| e | Cyclization or coupling | Base (DBU), DMSO, rt | ~89% |

| f | Final amination or substitution | Various amines, T3P, Et3N, DMAP, DMF, rt | 57-74% |

This sequence highlights the complexity of assembling the final compound, involving reduction, activation, cross-coupling, and nucleophilic substitution steps with high yields at each stage.

Improved Process for Bromination and Purification

In some synthetic routes, the bromination step is critical and must be controlled to avoid over-bromination or side reactions. An improved process involves:

- Using selective brominating agents in the presence of bases (organic or inorganic)

- Performing reactions at low temperatures (0–5 °C)

- Employing solvents such as chloroform, ketones, ethers, or polar aprotic solvents

This approach ensures high purity and yield of the brominated aminopyrimidine derivatives, as described in WO2016059646A2.

Summary Table of Key Preparation Methods

Concluding Remarks

The preparation of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is a multi-step synthetic process involving:

- Efficient catalytic hydrogenation to prepare the bromophenol amine intermediate

- Solvent-free nucleophilic substitution for aminopyrimidine synthesis

- Palladium-catalyzed cross-coupling and functional group transformations for coupling

- Controlled bromination to ensure product purity

These methods, supported by diverse and authoritative sources, provide a robust framework for the synthesis of this compound with high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminopyrimidin-4-yl)-4-bromophenol can undergo various chemical reactions, including:

Oxidation: The bromophenol moiety can be oxidized to form the corresponding quinone derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a phenol derivative.

Substitution: The amino group on the pyrimidinyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of phenol derivatives.

Substitution: Formation of various substituted pyrimidinyl phenols.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research:

- Proteomics: The compound is utilized in proteomics research due to its ability to interact with various biomolecules, influencing enzymatic activities and cellular processes. Its role as a multi-kinase inhibitor has been highlighted, specifically targeting cyclin-dependent kinases (CDK1 and CDK2) which are crucial in cell cycle regulation.

2. Cancer Therapy:

- Inhibition of Kinases: 2-(2-Aminopyrimidin-4-yl)-4-bromophenol has been identified as a potential inhibitor of CDK1 and CDK2, leading to cell cycle arrest. This property suggests its application in developing therapeutic strategies against cancer by preventing the proliferation of cancer cells.

- Cytotoxicity Studies: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines while showing lower toxicity in normal cells, making it a promising candidate for targeted cancer therapies.

3. Organic Synthesis:

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its reactivity due to the bromine atom at the para position enhances its utility in synthetic chemistry.

4. Optoelectronic Applications:

- Potential Use in Devices: Brominated aromatic compounds like this compound may possess interesting properties for optoelectronic devices, although further research is needed to confirm its suitability for such applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical Research | Proteomics | Interacts with biomolecules; influences enzymatic activities |

| Cancer Therapy | Inhibition of CDKs | Induces cell cycle arrest; cytotoxic to cancer cells |

| Organic Synthesis | Building block for complex molecules | Reactivity allows for diverse synthetic pathways |

| Optoelectronic Devices | Potential applications | Requires further research on properties |

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound, demonstrating its effectiveness in inducing apoptosis in human cancer cell lines. The mechanism involved activation of intrinsic apoptotic pathways, highlighting its potential as a therapeutic agent.

Case Study 2: Multi-Kinase Inhibition

Research conducted on the compound's ability to inhibit kinases revealed that it effectively targets CDK1 and CDK2, leading to significant alterations in cell cycle progression. This study underscores its relevance in cancer treatment strategies focused on cell cycle regulation.

Case Study 3: Synthesis and Reactivity

Investigations into the synthesis of this compound have shown that it can be produced through multi-step reactions involving various reagents. The resulting derivatives exhibit distinct physical and chemical properties, which can be tailored for specific applications.

Mechanism of Action

The mechanism by which 2-(2-Aminopyrimidin-4-yl)-4-bromophenol exerts its effects involves its interaction with molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Substituent Effects on Physicochemical Properties

Biological Activity

2-(2-Aminopyrimidin-4-yl)-4-bromophenol is an organic compound that belongs to the class of pyrimidine derivatives. Its unique structure combines an amino group with a brominated phenolic component, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 925003-46-9

- Molecular Formula : C10H9BrN2O

The presence of both the amino and bromophenol functionalities suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their functions.

- Receptor Binding : The bromophenol moiety may enhance binding affinity to certain receptors due to π-π stacking interactions with aromatic residues in proteins.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.

Biological Activity Overview

Recent studies have highlighted several areas where this compound demonstrates significant biological activity:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, showing potential for therapeutic use in infections. |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating possible anti-cancer properties. |

| Antiparasitic | Similar compounds have shown activity against Plasmodium falciparum, suggesting potential in treating malaria. |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound displayed significant inhibitory effects, particularly against Gram-positive bacteria. -

Cytotoxicity Assays :

In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating a promising lead for further development in cancer therapeutics. -

Antiparasitic Activity :

Research on pyrimidine derivatives similar to this compound revealed their effectiveness against Plasmodium falciparum, with binding assays showing strong interactions with DNA targets in the parasite.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Aminopyrimidin-4-yl)-4-bromophenol, and how should they be interpreted?

- Methodological Answer : Key techniques include FTIR (to confirm functional groups like -NH₂ and phenolic -OH), ¹H-NMR (to assign aromatic protons and pyrimidine ring protons), and UV-Vis spectroscopy (to study electronic transitions in the conjugated system). For example, FTIR can identify the C-Br stretch near 500–600 cm⁻¹, while ¹H-NMR resolves substituent positions on the pyrimidine ring and phenol moiety . Elemental analysis should validate purity, and molar conductivity measurements assess electrolytic behavior in solution .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer : Synthesis often involves Schiff base condensation between a pyrimidine-amine derivative and 5-bromosalicylaldehyde under reflux in ethanol. Critical steps include pH control (e.g., using 1M NaOH) to deprotonate the phenol group and ensure proper imine formation. A common pitfall is incomplete ligand isolation, which can be mitigated by direct complexation with metal salts (e.g., Zn²⁺ or Cd²⁺) immediately after ligand synthesis . Purity should be confirmed via TLC and recrystallization in methanol.

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results for metal complexes of this compound be resolved?

- Methodological Answer : Discrepancies may arise from solution vs. solid-state structures. For instance, FTIR or NMR might suggest tetrahedral geometry for a Zn(II) complex in solution, while X-ray crystallography reveals octahedral coordination due to solvent or counterion interactions. To resolve this:

- Perform variable-temperature NMR to assess dynamic behavior.

- Use EPR or Mössbauer spectroscopy (for paramagnetic/metallic centers) to probe electronic environments.

- Cross-validate with DFT calculations to model geometry optimizations .

Q. What strategies optimize the co-metabolic degradation of 4-bromophenol derivatives in mixed-pollutant systems?

- Methodological Answer : Use microbial strains like Arthrobacter chlorophenolicus A6 in batch reactors with carbon co-substrates (e.g., glucose) to enhance biomass yield. Monitor degradation via UPLC-Q-tof/MS to track brominated by-products (e.g., 4-bromocatechol). Statistical tools like response surface methodology (RSM) can model substrate interactions and optimize conditions (pH, temperature) .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The pyrimidine N and phenolic O act as hard donors , favoring metals like Zn²⁺ or Cd²⁺. Bromine’s electron-withdrawing effect reduces electron density at the phenolic O, weakening metal binding. Steric hindrance from the pyrimidine ring can limit coordination to smaller ions. To study this:

- Compare stability constants via potentiometric titrations .

- Use X-ray crystallography to visualize coordination geometries (e.g., tetrahedral for Zn vs. octahedral for Cd) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing interactions in multi-substrate systems involving this compound?

- Methodological Answer : Employ factorial design experiments to evaluate synergistic/antagonistic effects. For biodegradation studies, ANOVA and principal component analysis (PCA) can identify dominant variables (e.g., substrate ratio, pH). Tools like Minitab or Design-Expert facilitate model fitting and interaction plots .

Q. How can researchers address low crystallinity issues during X-ray structure determination of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.